Psncbam-1

Allosteric modulation Cannabinoid receptor Pharmacology

PSNCBAM-1 is the definitive diarylurea CB1 negative allosteric modulator. Unlike orthosteric inverse agonists (e.g., rimonabant) that carry psychiatric risk, PSNCBAM-1 non-competitively attenuates CB1 while preserving endogenous signaling integrity. With >130-fold selectivity over CB2 (IC50 CB1: 74.3 nM; CB2: >10,000 nM), it enables unambiguous CB1 attribution in functional assays. Its in vivo hypophagic action and reduction of ethanol self-administration in preclinical models make it an essential reference compound for obesity and alcohol use disorder research.

Molecular Formula C22H21ClN4O
Molecular Weight 392.9 g/mol
CAS No. 877202-74-9
Cat. No. B1678302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsncbam-1
CAS877202-74-9
Synonyms1-(4-chlorophenyl)-3-(3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl)urea
PSNCBAM-1
Molecular FormulaC22H21ClN4O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28)
InChIKeyHDAYFSFWIPRJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSNCBAM-1 (CAS 877202-74-9): A Selective CB1 Negative Allosteric Modulator for Obesity and Addiction Research


PSNCBAM-1 is a diarylurea-based negative allosteric modulator (NAM) of the cannabinoid CB1 receptor . It is characterized by its non-competitive antagonism of CB1 agonists, including CP55,940, WIN55212-2, anandamide, and 2-AG [1]. PSNCBAM-1 is highly selective for CB1 over CB2 receptors (IC50s = 74.3 nM and >10,000 nM, respectively) , and it demonstrates hypophagic effects in vivo, reducing food intake and body weight in rodent models [1]. The compound has a molecular weight of 392.88 g/mol and the chemical formula C22H21ClN4O .

PSNCBAM-1 Procurement: Why Allosteric Modulation Cannot Be Replicated by Orthosteric Antagonists or CB2 Ligands


Generic substitution with orthosteric CB1 antagonists (e.g., rimonabant/SR141716A) or pan-cannabinoid ligands fails to replicate the pharmacological profile of PSNCBAM-1 due to fundamental differences in mechanism and receptor subtype selectivity. Unlike orthosteric inverse agonists, which bind the same site as endogenous ligands and are associated with severe psychiatric side effects [1], PSNCBAM-1 modulates CB1 receptor activity allosterically and non-competitively [2]. This distinct mechanism preserves the spatial and temporal integrity of endogenous cannabinoid signaling [1]. Furthermore, substitution with a non-selective CB1/CB2 ligand or a CB2-specific compound would confound experimental results; PSNCBAM-1 exhibits >100-fold selectivity for CB1 over CB2 (IC50 74.3 nM vs. >10,000 nM) [3], making it an essential tool for isolating CB1-mediated effects.

PSNCBAM-1 Evidence Guide: Quantitative Differentiation from Orthosteric Antagonists, Structural Analogs, and CB2 Ligands


Mechanistic Differentiation: Non-Competitive Allosteric Antagonism vs. Orthosteric Inverse Agonism

PSNCBAM-1 acts as a non-competitive allosteric antagonist at CB1 receptors, a mechanism distinct from orthosteric inverse agonists like rimonabant (SR141716A). This was confirmed through Schild analyses and functional assays [1]. This differentiation is critical for researchers aiming to circumvent the adverse event profile associated with orthosteric CB1 blockade [1].

Allosteric modulation Cannabinoid receptor Pharmacology

Receptor Selectivity: Quantified CB1 vs. CB2 Selectivity Profile

PSNCBAM-1 demonstrates stringent selectivity for CB1 over CB2 receptors. In HEK293 cells expressing human receptors, the IC50 for CB1 is 74.3 nM, while it exhibits no significant effect on CB2 at concentrations up to 10,000 nM [1]. This >130-fold selectivity window is essential for experiments designed to isolate CB1-specific pharmacology without confounding CB2-mediated effects.

CB1 receptor CB2 receptor Selectivity Allosteric modulator

Functional Antagonism: Differential Potency Against Endogenous and Synthetic CB1 Agonists

PSNCBAM-1 exhibits differential potency in inhibiting the activation of the CB1 receptor by various agonists. In a yeast reporter assay expressing human CB1, PSNCBAM-1 inhibited responses with IC50 values of 45.2 nM for CP55,940, 37 nM for anandamide (AEA), and 230.3 nM for 2-arachidonoyl glycerol (2-AG) . This profile demonstrates that PSNCBAM-1 effectively antagonizes both synthetic and endogenous cannabinoid agonists, but with varying degrees of potency that may be critical for experimental design.

CB1 receptor Functional antagonism Endocannabinoid Synthetic cannabinoid

In Vivo Efficacy: Dose-Dependent Reduction in Ethanol and Food Self-Administration

In a 2024 study using adult male mice, PSNCBAM-1 demonstrated dose-dependent efficacy in reducing both ethanol and palatable food self-administration [1]. It significantly reduced ethanol rewards at 30 mg/kg (i.p.) but not at lower doses (10 or 18 mg/kg). It also dose-dependently attenuated food self-administration, with significant reductions observed at 18 and 30 mg/kg [1]. This provides a contemporary, quantitative benchmark for its in vivo behavioral effects.

Alcohol use disorder Self-administration Hypophagia In vivo pharmacology

PSNCBAM-1 Procurement Scenarios: Optimized Research Applications for CB1 Negative Allosteric Modulation


Investigating CB1-Mediated Hypophagia and Obesity Therapeutics

For researchers developing novel anti-obesity agents, PSNCBAM-1 is the prototypical tool compound for studying CB1-mediated hypophagia without the severe psychiatric side effects associated with orthosteric inverse agonists [1]. Its established in vivo efficacy in reducing food intake and body weight in rodent models [2] makes it a critical reference compound for evaluating new chemical entities in feeding studies [3].

Studying Alcohol and Substance Use Disorders with Reduced Off-Target Risk

Investigators exploring the role of CB1 receptors in alcohol use disorder (AUD) should prioritize PSNCBAM-1 for its demonstrated ability to dose-dependently reduce ethanol self-administration in preclinical models [1]. Its allosteric mechanism offers a compelling alternative to orthosteric CB1 antagonists, which have failed clinically due to adverse psychiatric events [2], thereby allowing for the study of CB1 attenuation with a potentially safer pharmacological profile.

Isolating CB1-Specific Signaling in Complex Cellular Systems

In cell-based assays where both CB1 and CB2 receptors are expressed, PSNCBAM-1 is the superior choice for selective CB1 modulation. Its >130-fold selectivity for CB1 over CB2 (IC50 74.3 nM vs. >10,000 nM) [1] ensures that any observed functional or signaling changes can be confidently attributed to CB1 receptor modulation, eliminating the confounding influence of CB2 activity.

Differentiating Allosteric vs. Orthosteric Pharmacology in GPCR Research

As a well-characterized, non-competitive CB1 negative allosteric modulator, PSNCBAM-1 serves as an essential control and reference compound for GPCR pharmacologists studying allosteric mechanisms [1]. Its distinct binding mode and functional effects, as compared to orthosteric ligands like rimonabant [2], make it invaluable for validating assay systems designed to detect and characterize allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psncbam-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.